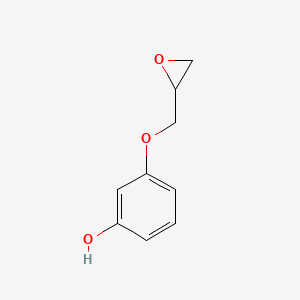

3-(Glycidyloxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

3-(oxiran-2-ylmethoxy)phenol |

InChI |

InChI=1S/C9H10O3/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9-10H,5-6H2 |

InChI Key |

ZQUWQGHAAIMMFF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=CC=CC(=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Glycidyloxy Phenol

Classical Etherification Approaches to 3-(Glycidyloxy)phenol

Traditional methods for synthesizing glycidyl (B131873) ethers, including this compound, have been well-established in organic chemistry. These approaches typically involve the reaction of a phenolic precursor with an epoxide-containing molecule, most commonly epichlorohydrin (B41342).

The most prevalent method for preparing this compound is through the reaction of resorcinol (B1680541) with epichlorohydrin. This reaction is a nucleophilic substitution where the phenoxide ion, generated from the phenol (B47542) in the presence of a base, attacks the electrophilic carbon of the epichlorohydrin molecule. The process generally involves two key steps: the initial coupling reaction to form a chlorohydrin intermediate, followed by a dehydrochlorination step to form the final glycidyl ether.

The reaction is typically carried out in the presence of a strong alkali, such as sodium hydroxide, which serves to deprotonate the phenolic hydroxyl groups of resorcinol, making it a more potent nucleophile. An excess of epichlorohydrin is often used to favor the formation of the monoglycidyl ether and minimize the production of the diglycidyl ether of resorcinol. The reaction scheme can be summarized as follows:

Resorcinol + Epichlorohydrin → this compound + NaCl + H₂O

This method is widely used due to its efficiency and the ready availability of the starting materials. However, it can lead to the formation of by-products, including the diglycidyl ether and polymeric materials, necessitating purification steps to isolate the desired this compound.

Direct glycidylation refers to the one-pot synthesis of glycidyl ethers from a phenolic compound and epichlorohydrin. nih.gov This technique is a cornerstone in the industrial production of many epoxy compounds. nih.gov In the context of this compound, direct O-glycidylation of resorcinol can yield the product, with reported yields as high as 87%. nih.gov

The process involves reacting the phenolic precursor with epichlorohydrin, often in the presence of a base and sometimes a catalyst, to directly form the glycidyl ether. nih.gov A post-treatment with a base like sodium or potassium hydroxide is commonly employed to enhance the formation of the epoxy ring. nih.gov

Catalytic Systems in this compound Synthesis

To improve the efficiency, selectivity, and reaction conditions of glycidyl ether synthesis, various catalytic systems have been developed. These catalysts can facilitate the reaction between the phenol and epichlorohydrin, often leading to higher yields and reduced side reactions.

Phase transfer catalysis (PTC) is a powerful technique employed in the synthesis of glycidyl ethers from phenolic compounds. researchgate.net This method is particularly useful when the reactants are in different phases, such as a solid or aqueous phenoxide salt and an organic epichlorohydrin phase. The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs. researchgate.netcrdeepjournal.org

The use of PTC offers several advantages, including:

Increased reaction rates: By bringing the reactants together in the same phase, the reaction proceeds much faster.

Milder reaction conditions: PTC can often enable reactions to occur at lower temperatures and with less aggressive bases.

Improved yields and selectivity: By minimizing side reactions that can occur at the interface or in the aqueous phase, PTC can lead to higher yields of the desired glycidyl ether. researchgate.net

Reduced need for anhydrous solvents: PTC can be effective even in the presence of water, which simplifies the experimental setup.

Common phase transfer catalysts used in glycidyl ether synthesis include tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC). researchgate.net The mechanism involves the formation of an ion pair between the catalyst's cation and the phenoxide anion, which is then soluble in the organic phase and can readily react with epichlorohydrin. researchgate.net

| Catalyst Type | Example | Role in Synthesis |

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Facilitates transfer of phenoxide ion to organic phase |

| Quaternary Ammonium Salt | Benzyltriethylammonium chloride (TEBAC) | Promotes reaction between phenol and epichlorohydrin |

Both homogeneous and heterogeneous catalysts can be employed in the synthesis of phenolic glycidyl ethers.

Homogeneous catalysts are soluble in the reaction medium and are generally highly active and selective. rsc.org However, their separation from the product mixture can be challenging. rsc.org Examples include various soluble metal complexes and organic bases.

Heterogeneous catalysts are in a different phase from the reactants and products, typically a solid catalyst in a liquid reaction mixture. rsc.org This facilitates their separation and reuse, which is a significant advantage from both an economic and environmental perspective. rsc.org However, they may exhibit lower activity and selectivity compared to their homogeneous counterparts. rsc.org Examples of heterogeneous catalysts include ion-exchange resins, zeolites, and supported metal oxides.

The choice between a homogeneous and heterogeneous catalyst depends on the specific requirements of the synthesis, balancing factors like activity, selectivity, cost, and ease of separation and recycling. chemistryworld.com

Green Chemistry Principles in this compound Production

The production of chemicals, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. sigmaaldrich.comepa.gov These principles aim to reduce or eliminate the use and generation of hazardous substances. yale.edu

Several green chemistry principles are relevant to the synthesis of this compound:

Prevention of Waste: Designing synthetic routes that produce minimal or no waste is a primary goal. yale.edu This can be achieved by optimizing reaction conditions to maximize the conversion of reactants to the desired product.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Reactions with high atom economy are more efficient and generate less waste.

Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in small amounts and can be recycled, thus minimizing waste. yale.edu The use of phase transfer catalysts and other catalytic systems in this compound synthesis aligns with this principle.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with safer alternatives. yale.edu Research into solvent-free synthesis of glycidyl ethers is an active area of investigation, which would significantly improve the greenness of the process. chalmers.se

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can reduce energy consumption and its associated environmental and economic impacts. yale.edu The development of highly active catalysts that can operate under mild conditions is crucial in this regard.

By applying these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize by-products. |

| Atom Economy | Designing reactions that incorporate a high percentage of reactant atoms into the final product. |

| Catalysis | Employing phase transfer, homogeneous, or heterogeneous catalysts to improve efficiency and reduce waste. yale.edu |

| Safer Solvents | Exploring solvent-free reaction conditions or using environmentally benign solvents. chalmers.se |

| Energy Efficiency | Developing catalytic systems that allow for reactions at lower temperatures and pressures. yale.edu |

Solvent-Free Reaction Methodologies

A significant step towards a more environmentally benign synthesis of glycidyl ethers, including this compound, is the elimination of organic solvents. Solvent-free synthesis, often coupled with phase-transfer catalysis (PTC), offers a promising alternative. In this method, the reaction between a phenol (like resorcinol, the precursor to this compound) and epichlorohydrin is carried out in the absence of a conventional solvent.

Phase-transfer catalysts, such as quaternary ammonium salts, are crucial in this process. They facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase (epichlorohydrin), where the reaction occurs. This technique not only reduces pollution and costs associated with solvent use and disposal but can also lead to higher reaction rates and yields.

Research Findings:

Studies on the solvent-free synthesis of various glycidyl ethers have demonstrated the viability of this approach. The reaction conditions, including the choice of phase-transfer catalyst, temperature, and molar ratio of reactants, are critical for optimizing the yield of the desired product.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenol | Epichlorohydrin | Tetrabutylammonium bromide | 50-70 | 2-6 | >90 |

| Resorcinol | Epichlorohydrin | Benzyltriethylammonium chloride | 60-80 | 3-5 | High |

| Bisphenol A | Epichlorohydrin | Aliquat 336 | 70-90 | 2-4 | >95 |

Table 1: Representative Data for Solvent-Free Synthesis of Glycidyl Ethers using Phase-Transfer Catalysis. (Note: Data is generalized from studies on similar compounds due to a lack of specific public data for this compound).

Atom-Efficient Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The ideal synthesis has a 100% atom economy, meaning no atoms are wasted as byproducts.

The synthesis of this compound from resorcinol and epichlorohydrin is an addition reaction, which is inherently more atom-economical than substitution or elimination reactions. The primary reaction involves the opening of the epoxide ring of epichlorohydrin by the phenoxide ion derived from resorcinol, followed by an intramolecular cyclization to form the glycidyl ether and a salt byproduct.

Calculation of Atom Economy:

The theoretical atom economy for the synthesis of this compound can be calculated as follows:

Molecular Weight of this compound (C9H10O3): 166.17 g/mol

Molecular Weight of Resorcinol (C6H6O2): 110.11 g/mol

Molecular Weight of Epichlorohydrin (C3H5ClO): 92.52 g/mol

Molecular Weight of Sodium Hydroxide (NaOH): 40.00 g/mol (as a common base)

Molecular Weight of Sodium Chloride (NaCl): 58.44 g/mol (byproduct)

Molecular Weight of Water (H2O): 18.02 g/mol (byproduct)

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

C6H6O2 + C3H5ClO + NaOH → C9H10O3 + NaCl + H2O

Atom Economy (%) = (166.17 / (110.11 + 92.52 + 40.00)) x 100 ≈ 68.5%

Microreactor Technology in this compound Synthesis

Microreactor technology, also known as continuous flow chemistry, offers significant advantages over traditional batch processing for the synthesis of fine chemicals like this compound. Microreactors are small, continuous-flow systems with channel dimensions in the sub-millimeter range. This small scale provides a high surface-area-to-volume ratio, leading to enhanced heat and mass transfer.

Key Advantages of Microreactor Technology:

Improved Safety: The small reaction volumes minimize the risks associated with highly exothermic reactions.

Enhanced Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and yields.

Rapid Optimization: The ability to quickly change reaction conditions allows for rapid process optimization.

Scalability: Production can be easily scaled up by operating multiple microreactors in parallel ("numbering-up").

A patent for the synthesis of a similar compound, phenyl glycidyl ether, in a microreactor highlights the potential of this technology. The process involves reacting phenol and epichlorohydrin in the presence of a catalyst within the microreactor. This method significantly shortens the reaction time and increases the yield to over 98%, while minimizing the formation of byproducts. google.com

Typical Process Parameters for Phenyl Glycidyl Ether Synthesis in a Microreactor: google.com

| Parameter | Value |

| Reactants | Phenol, Epichlorohydrin |

| Molar Ratio (Phenol:Epichlorohydrin) | 1:1 - 1:1.3 |

| Catalyst | Tetrabutylammonium bromide, Benzyltrimethylammonium bromide, etc. |

| Catalyst Loading | 0.5 wt% |

| Reaction Temperature | 30-100 °C |

| Residence Time | 2-30 minutes |

| Yield | >98% |

Table 2: Process Parameters for the Synthesis of Phenyl Glycidyl Ether in a Microreactor. google.com

The application of microreactor technology to the synthesis of this compound is a promising area for future research, offering a pathway to a safer, more efficient, and scalable manufacturing process.

Chemical Reactivity and Transformation Mechanisms of 3 Glycidyloxy Phenol

Epoxide Ring-Opening Reactions of the Glycidyl (B131873) Moiety

The high ring strain of the three-membered epoxide ring in the glycidyl group makes it susceptible to nucleophilic attack, leading to ring-opening reactions. chemistrysteps.com This reactivity is a cornerstone of its chemical utility, particularly in polymerization and the synthesis of 1,2-disubstituted molecules. jsynthchem.com The mechanism and outcome of these reactions are highly dependent on the reaction conditions, specifically the pH of the medium. jsynthchem.com

The ring-opening of the epoxide in 3-(Glycidyloxy)phenol can proceed under acidic, basic, or neutral conditions, each following a distinct mechanistic pathway.

Acid-Catalyzed Mechanism : In the presence of an acid, the epoxide oxygen is first protonated, forming a good leaving group. libretexts.org This protonation activates the carbonyl group, making the epoxide carbons significantly more electrophilic and susceptible to attack by even weak nucleophiles, such as water or alcohols. chemistrysteps.comlibretexts.org The reaction proceeds via a mechanism with substantial Sɴ1 character, where the carbon-oxygen bond begins to break before the nucleophile attacks. libretexts.org This leads to the development of a partial positive charge on the carbon atoms. The subsequent nucleophilic attack occurs, followed by deprotonation to yield the final 1,2-diol product. libretexts.org

Base-Catalyzed Mechanism : Under basic or neutral conditions, a strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. jsynthchem.comlibretexts.org This reaction follows a classic Sɴ2 mechanism. libretexts.orglibretexts.org The driving force for the reaction is the relief of the high ring strain associated with the three-membered ring. chemistrysteps.com The initial attack results in an alkoxide intermediate, which is then protonated in a subsequent workup step (e.g., by water or a mild acid) to give the neutral product. chemistrysteps.comlibretexts.org Stronger nucleophiles are required for the reaction to proceed efficiently under these conditions compared to the acidic environment. jsynthchem.com

Neutral Conditions : In a neutral environment, the reaction mechanism is similar to the base-catalyzed pathway, relying on a potent nucleophile to initiate the ring opening via an Sɴ2 attack. jsynthchem.com The reactivity is generally lower than in acidic or basic media, as the epoxide is not activated by protonation and the nucleophile is not typically in its most reactive, deprotonated form.

The regiochemistry and stereochemistry of the epoxide ring-opening reaction are critical factors that determine the structure of the final product. These outcomes are directly influenced by the reaction mechanism (Sɴ1-like vs. Sɴ2).

Regioselectivity : The site of nucleophilic attack on an unsymmetrical epoxide, such as the glycidyl group in this compound, depends on the reaction conditions.

Under basic (Sɴ2) conditions , the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgyoutube.comopenstax.org Steric factors dominate, directing the nucleophile to the more accessible primary carbon of the glycidyl moiety.

Under acidic (Sɴ1-like) conditions , the regioselectivity is governed by electronic factors. The nucleophile preferentially attacks the more substituted carbon atom—the one that can better stabilize the developing positive charge in the transition state. chemistrysteps.comopenstax.orgstackexchange.com In the case of the terminal epoxide in this compound, this means the attack occurs at the secondary carbon.

Stereoselectivity : The ring-opening of epoxides is a stereoselective process. Both acid- and base-catalyzed reactions proceed via a backside nucleophilic attack, which is characteristic of Sɴ2 reactions. chemistrysteps.com This results in an inversion of configuration at the carbon atom being attacked. The consequence of this backside attack is that the two groups added across the former C-O bond (the nucleophile and the hydroxyl group) will have a trans or anti-stereochemical relationship in the final product. chemistrysteps.comlibretexts.org

| Condition | Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |

|---|---|---|---|

| Acid-Catalyzed | Sɴ1-like | More substituted carbon | Trans (Anti-addition) |

| Base-Catalyzed/Neutral | Sɴ2 | Less substituted (less hindered) carbon | Trans (Anti-addition) |

To enhance reaction rates and control selectivity, various catalysts can be employed for the epoxide ring-opening reaction.

Lewis Acid Catalysis : Lewis acids, such as tris(pentafluorophenyl)borane (B72294) or aluminum-based compounds, can coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack in a manner similar to Brønsted acids. nih.govdigitellinc.com This approach is common in the ring-opening polymerization of epoxides to form polyether polyols. digitellinc.com The use of Lewis acids can influence the selectivity of the reaction, often favoring the formation of primary hydroxyl end groups. digitellinc.com

Transition Metal Catalysis : Certain transition metal complexes can catalyze the ring-opening of epoxides. Palladium and copper-based catalysts have been utilized in C-O bond-forming reactions. beilstein-journals.org However, the application of transition metals for simple epoxide ring-opening with nucleophiles like water or alcohols is less common than Lewis acid catalysis. It is important to note that some transition metal catalysts can be "poisoned" by sulfur-containing compounds, though this is not a concern for this compound itself. beilstein-journals.org

Organocatalysis : Metal-free organocatalysts, often involving a Lewis pair system (a combination of a Lewis acid and a Lewis base), have emerged as effective promoters for the ring-opening polymerization of epoxides. researchgate.net For instance, a combination of an organobase and triethylborane (B153662) can catalyze the living polymerization of epoxides, initiated by water or alcohols, with very high efficiency. researchgate.net

| Catalyst Type | Examples | Mechanism of Action | Primary Application |

|---|---|---|---|

| Lewis Acids | Tris(pentafluorophenyl)borane (B(C₆F₅)₃), AlCl₃, BF₃·Et₂O | Coordinates with epoxide oxygen to increase electrophilicity of carbons. | Ring-opening polymerization, synthesis of fine chemicals. nih.govdigitellinc.com |

| Transition Metals | Palladium complexes, Copper complexes | Facilitates C-O bond formation through various catalytic cycles. | Hydroxylation of aryl halides, specialized C-O coupling reactions. beilstein-journals.org |

| Organocatalysts | Lewis pairs (e.g., organobase + triethylborane) | Activates the monomer and/or the initiator for polymerization. | Controlled/living ring-opening polymerization. researchgate.net |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic portion of this compound also possesses distinct reactivity. The hydroxyl group activates the aromatic ring toward electrophilic substitution and can itself participate in reactions such as alkylation and acylation. libretexts.org

The hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. byjus.comlibretexts.orgbritannica.com This is due to the ability of the oxygen's non-bonding electrons to delocalize into the aromatic π-system, stabilizing the carbocation intermediate (arenium ion) formed during the substitution. byjus.combritannica.com Phenols are so strongly activated that reactions can sometimes be difficult to control, leading to polysubstitution. mlsu.ac.inlibretexts.org

Common electrophilic aromatic substitution reactions for the phenolic ring of this compound include:

Halogenation : Phenols react readily with bromine in aqueous solution to form polybrominated products, often yielding a precipitate of 2,4,6-tribromophenol. byjus.com To achieve monosubstitution, less polar solvents like CS₂ or CCl₄ and low temperatures are required, which yield a mixture of ortho- and para-bromophenol. mlsu.ac.in

Nitration : Treatment with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol (picric acid), although oxidation of the ring can be a significant side reaction. byjus.commlsu.ac.in

Sulfonation : The reaction with sulfuric acid is temperature-dependent. At lower temperatures, the ortho-isomer (o-hydroxybenzene sulfonic acid) is favored, while at higher temperatures, the thermodynamically more stable para-isomer is the major product. mlsu.ac.in

Friedel-Crafts Reactions : While Friedel-Crafts alkylation and acylation are classic electrophilic substitution reactions, they can be complex with phenols. The hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. However, under specific conditions, such as in the Kolbe-Schmidt reaction where the phenoxide ion reacts with the weak electrophile CO₂, carboxylation at the ortho position can be achieved. libretexts.orglibretexts.orgtutorsglobe.com

| Reaction | Reagents | Typical Products for Phenol (B47542) | Key Conditions |

|---|---|---|---|

| Halogenation (Mono) | Br₂ in CS₂ or CCl₄ | o-Bromophenol and p-Bromophenol | Low temperature. mlsu.ac.in |

| Halogenation (Poly) | Aqueous Br₂ | 2,4,6-Tribromophenol | Room temperature. byjus.com |

| Nitration (Mono) | Dilute HNO₃ | o-Nitrophenol and p-Nitrophenol | Low temperature (e.g., 298 K). byjus.com |

| Sulfonation | Conc. H₂SO₄ | o- or p-Hydroxybenzene sulfonic acid | Temperature dependent (ortho at low temp, para at high temp). mlsu.ac.in |

| Kolbe-Schmidt Reaction | 1. NaOH, 2. CO₂, 3. H⁺ | Salicylic acid (o-Hydroxybenzoic acid) | High pressure and temperature. libretexts.org |

The hydrogen of the phenolic hydroxyl group is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide is central to O-alkylation and O-acylation reactions.

O-Alkylation : The phenoxide ion readily reacts with alkylating agents, such as alkyl halides or epoxides, in a nucleophilic substitution reaction to form aryl ethers. researchgate.net The synthesis of this compound itself is an example of O-alkylation, where the phenoxide of resorcinol (B1680541) (or a related precursor) is reacted with an epichlorohydrin (B41342) equivalent. researchgate.net Further alkylation of the remaining phenolic hydroxyl in this compound can be achieved using similar methods. Copper-catalyzed O-alkylation reactions have also been developed. rsc.org

O-Acylation : Phenols react with acylating agents like acyl chlorides or acid anhydrides to form phenyl esters. ucalgary.ca This reaction, a type of nucleophilic acyl substitution, is often catalyzed by a base such as pyridine (B92270) or aqueous sodium hydroxide. ucalgary.caorganicmystery.com The reaction of a phenol with benzoyl chloride in the presence of aqueous NaOH is known as the Schotten-Baumann reaction. organicmystery.com These acylation reactions are typically rapid and can be performed under mild conditions. lew.ro

Oxidation Pathways of the Phenol

No studies detailing the specific oxidation pathways of the phenolic component of this compound were identified. General phenol oxidation can lead to the formation of quinones or polymeric materials, but the influence of the meta-glycidyloxy substituent on the regioselectivity and mechanism of this process for this specific molecule has not been documented.

Intermolecular and Intramolecular Cyclization Reactions

Information regarding specific intermolecular or intramolecular cyclization reactions involving this compound is not available. While phenols and epoxides can undergo various cyclization reactions, the specific conditions and mechanisms for such transformations starting from this compound have not been reported.

Mechanistic Investigations of this compound Transformations

No mechanistic investigations, including kinetic or computational studies, focused on the transformations of this compound could be located. Such studies are crucial for understanding the detailed reaction pathways, transition states, and intermediates involved in its chemical reactions.

A table of chemical compounds mentioned in this article, as requested, cannot be generated as no specific reactions or related compounds for this compound were discussed.

Polymerization Science Involving 3 Glycidyloxy Phenol

Anionic Ring-Opening Polymerization of 3-(Glycidyloxy)phenol

Anionic ring-opening polymerization (AROP) of epoxides like this compound is a controlled process that can lead to polymers with well-defined molecular weights and narrow molecular weight distributions. The polymerization is initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide that propagates the polymer chain.

The choice of initiator is crucial in the AROP of glycidyl (B131873) ethers. Strong nucleophiles are required to efficiently open the epoxide ring. Common initiator systems for analogous aryl glycidyl ethers include alkali metal alkoxides, such as potassium alkoxides, often generated in situ. For instance, potassium naphthalenide can be used to form a potassium alkoxide initiator. nih.gov More recently, metal-free organocatalysts, such as the phosphazene superbase t-BuP4 in combination with an alcohol initiator like benzyl alcohol, have been employed for the controlled polymerization of functional epoxides. nih.gov

Kinetic studies on the AROP of glycidyl ethers have been performed to understand the influence of monomer structure and reaction conditions. In situ 1H NMR spectroscopy is a powerful technique for monitoring monomer consumption and determining reactivity ratios in copolymerizations. uni-mainz.de For glycidyl ethers, it has been observed that the presence of ether groups in the side chain can lead to a "crown ether effect," where the side chain chelates the counter-ion, enhancing the reactivity of the monomer compared to unsubstituted epoxides like ethylene oxide. uni-mainz.de The polarity of the solvent also plays a significant role, with more polar solvents like dimethyl sulfoxide (DMSO) promoting ion pair separation and accelerating the polymerization rate compared to less polar solvents like tetrahydrofuran (THF). uni-mainz.de

Table 1: Initiator Systems for Anionic Ring-Opening Polymerization of Glycidyl Ethers

| Initiator System | Description |

|---|---|

| Potassium Alkoxides | Generated from potassium naphthalenide or other strong bases. |

| t-BuP4 / Benzyl Alcohol | A metal-free phosphazene superbase combined with an alcohol initiator. nih.gov |

Chain propagation in the AROP of this compound proceeds via the sequential addition of monomer units to the active alkoxide chain end. This process is a living polymerization, meaning that in the absence of impurities or terminating agents, the polymer chains will continue to grow as long as the monomer is available. semanticscholar.orgethernet.edu.et

Termination of the living anionic polymerization is typically achieved by the intentional addition of a proton-donating species, such as water or an alcohol (e.g., methanol), which protonates the active alkoxide chain end, rendering it inactive. nih.govdu.edu.eg In carefully controlled systems, where impurities are minimized, termination is deliberately induced to control the final polymer structure. du.edu.eg

Cationic Polymerization of this compound

Cationic ring-opening polymerization (CROP) of epoxides is initiated by electrophilic species, such as strong acids or Lewis acids, which activate the epoxide ring towards nucleophilic attack by another monomer molecule or the growing polymer chain.

A variety of catalyst systems can be employed for the CROP of glycidyl ethers. Lewis acids, such as boron trifluoride etherate (BF3·OEt2), are effective initiators. researchgate.net Protonic acids generated from photoinitiators upon UV irradiation can also be used for the photoactivated cationic polymerization of glycidyl ethers. researchgate.net For similar silane-containing glycidyl ethers, catalysts like anhydrous lithium perchlorate (LiClO4) have been shown to induce cationic ring-opening polymerization. researchgate.net Acid-exchanged montmorillonite clays have also been utilized as heterogeneous catalysts for the cationic polymerization of epoxides. mdpi.com

Reaction conditions for the CROP of aryl glycidyl ethers are important to control. The polymerization of these monomers can be sluggish due to the formation of stable secondary oxonium ions. researchgate.net The reaction temperature can influence the polymerization rate and the occurrence of side reactions.

Table 2: Catalyst Systems for Cationic Ring-Opening Polymerization of Glycidyl Ethers

| Catalyst System | Description |

|---|---|

| Boron Trifluoride Etherate (BF3·OEt2) | A common Lewis acid initiator for CROP. researchgate.net |

| Photoinitiators (e.g., diaryliodonium salts) | Generate strong acids upon UV irradiation to initiate polymerization. researchgate.net |

| Anhydrous Lithium Perchlorate (LiClO4) | A salt that can act as a cationic initiator. researchgate.net |

| Acid-Exchanged Montmorillonite Clay | A heterogeneous solid acid catalyst. mdpi.com |

The cationic polymerization of epoxides can proceed through two main mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. In the ACE mechanism, the growing chain end is a tertiary oxonium ion. The AM mechanism involves the protonation or activation of the monomer, which is then attacked by a neutral nucleophile, such as the hydroxyl end group of a polymer chain.

A significant side reaction in the cationic polymerization of epoxides is the formation of cyclic oligomers through "backbiting," where the active chain end reacts with an ether oxygen atom within the same chain. The presence of hydroxyl-containing compounds, including water or alcohols, can also influence the polymerization by acting as chain transfer agents, which can affect the molecular weight and structure of the resulting polymer. researchwithrowan.com

Copolymerization Strategies with this compound

Copolymerization is a versatile strategy to tailor the properties of polymers derived from this compound. By incorporating other monomers, properties such as thermal stability, solubility, and functionality can be modified.

This compound can be copolymerized with other epoxides. For example, the ring-opening copolymerization of a glycidyl phenyl ether with D,L-lactide has been demonstrated, suggesting that this compound could be similarly copolymerized with lactones to introduce biodegradable segments. researchgate.net The copolymerization of different glycidyl ethers, such as furfuryl glycidyl ether and glycidyl methyl ether, with CO2 has also been reported, indicating the potential for creating polycarbonates from this compound. frontiersin.org

Furthermore, the glycidyl group of this compound can be selectively polymerized, leaving the phenolic hydroxyl group available for other reactions or for influencing the polymer's properties. It is also conceivable to copolymerize monomers containing a vinyl phenol (B47542) structure with other vinyl monomers, such as styrenes or acrylates, through radical polymerization, although this would not involve the ring-opening of the glycidyl group. google.com The bifunctional nature of molecules containing both a glycidyl ether and another polymerizable group, such as a maleimide, allows for orthogonal polymerization strategies where one group is polymerized while the other remains intact for subsequent reactions. nih.gov

Incorporation into Epoxy Resin Networks

This compound is a bifunctional molecule that can be incorporated into epoxy resin networks, acting as a reactive diluent, a modifier to enhance specific properties, or a building block for the resin itself. Its structure, featuring both a reactive epoxy (glycidyl) group and a phenolic hydroxyl group, allows it to be integrated into the crosslinked polymer matrix through various reaction mechanisms.

The primary method of incorporation involves the ring-opening reaction of its epoxy group. Like other glycidyl ethers, this group can react with a wide range of curing agents (hardeners) used in epoxy formulations, such as amines, anhydrides, or catalytic curing agents. For instance, in an amine-cured system, the nucleophilic amine attacks the carbon atom of the epoxy ring, leading to its opening and the formation of a hydroxyl group and a covalent bond that links the this compound molecule into the growing polymer network. This process is analogous to the curing of standard epoxy resins like the diglycidyl ether of bisphenol A (DGEBA).

The phenolic hydroxyl group on the molecule can also participate in the curing process. It can react with epoxy groups, particularly at elevated temperatures or in the presence of specific catalysts, further increasing the crosslink density of the final thermoset. This dual reactivity can influence the final properties of the cured resin.

The incorporation of this compound can modify the thermomechanical properties of the epoxy network. The structure of the phenol group can impart changes in properties such as thermal stability, chemical resistance, and mechanical strength compared to standard aliphatic glycidyl ethers.

Table 1: Functional Groups of this compound and Their Roles in Epoxy Networks

| Functional Group | Type of Reaction | Role in Polymer Network | Potential Impact on Properties |

|---|---|---|---|

| Glycidyl Ether (Epoxy) | Ring-opening polymerization | Forms covalent bonds with curing agents (e.g., amines, anhydrides), integrating into the polymer backbone. | Primary mechanism for network formation; contributes to crosslink density. |

| Phenolic Hydroxyl | Nucleophilic addition to epoxy groups | Can act as a co-curative, reacting with other epoxy groups to form ether linkages. | Increases crosslink density; can enhance thermal stability and chemical resistance. |

Derivatization for Crosslinking in Polymer Systems

The unique structure of this compound makes it a versatile platform for derivatization, enabling its use as a crosslinking agent in various polymer systems beyond standard epoxy resins. Both the phenolic hydroxyl group and the epoxy ring can be chemically modified to introduce new functionalities, allowing it to bridge different polymer chains together.

One common strategy involves leveraging the high reactivity of the epoxy ring. Polymers containing nucleophilic groups, such as amines, carboxylic acids, or thiols, can be crosslinked by adding this compound. The nucleophilic groups on the polymer chains attack and open the epoxy ring, forming a covalent link. Since each this compound molecule has one epoxy group, it can link one polymer chain. However, the phenolic group can be subsequently used in other reactions, or the molecule can be derivatized beforehand to contain multiple reactive sites. For instance, natural polymers like gelatin or poly(γ-glutamic acid) can be functionalized and crosslinked using molecules with glycidyl groups. rsc.org

Alternatively, the phenolic hydroxyl group can be the primary site for derivatization. It can undergo reactions to attach other polymerizable or reactive moieties. For example, it could be reacted with a molecule containing a vinyl group (like acryloyl chloride) to produce a monomer that can be incorporated into a polyacrylate chain. The pendant glycidyl group would then be available for subsequent crosslinking reactions.

Phenolic compounds, in general, can be used to create crosslinked networks through mechanisms like oxidative coupling, where radicals are formed on the phenol rings, leading to carbon-carbon or carbon-oxygen-carbon bonds between them. mdpi.comsemanticscholar.org This process can be triggered by enzymes or chemical oxidants. mdpi.com While this is more common for polyphenolic compounds, derivatization of this compound to link several units together could create a multifunctional crosslinker that utilizes this chemistry.

A patent describes a method for forming a crosslinked polyphenol by reacting a bio-based phenolic compound with a crosslinking agent that has functional groups such as glycidyl groups. google.com This highlights the general utility of the glycidyl group in reacting with phenolic hydroxyls to form stable, crosslinked structures. google.com

Table 2: Example Derivatization Strategies for Crosslinking Applications

| Reactive Site | Derivatization Reaction | Resulting Functionality | Target Polymer System for Crosslinking |

|---|---|---|---|

| Epoxy Group | Ring-opening with a diamine | Creates a molecule with two secondary amines and a free phenolic -OH. | Epoxy resins, polyurethanes |

| Phenolic Hydroxyl | Esterification with acrylic acid | Creates an acrylate (B77674) monomer with a pendant glycidyl group. | Acrylic polymers, vinyl ester resins |

| Phenolic Hydroxyl | Reaction with epichlorohydrin (B41342) | Forms a diglycidyl ether derivative. | Can be homopolymerized or used to crosslink polyamines, polyols. |

| Both Groups | Reaction with a diisocyanate | Forms a molecule capable of crosslinking polyurethane networks. | Polyurethanes |

Controlled Polymerization Techniques (e.g., ATRP, if applicable to functionalized derivatives)

While this compound itself is not a monomer typically used directly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), its derivatives can be designed to act as functional initiators or monomers for synthesizing well-defined polymer architectures. ATRP is a powerful method for creating polymers with predetermined molecular weights, low polydispersity, and complex structures such as block copolymers and star polymers. cmu.edumdpi.com

A key strategy to involve this compound in ATRP is to convert it into a functional initiator. This can be achieved by modifying the phenolic hydroxyl group. The hydroxyl group can react with an acyl halide that contains an ATRP initiating site, such as 2-bromoisobutyryl bromide. The resulting molecule is an ester that can initiate the polymerization of various vinyl monomers (e.g., styrenes, acrylates, methacrylates).

This approach yields a polymer chain with the 3-(glycidyloxy)phenyl moiety at one end (the α-terminus). The preserved epoxy group on this terminal functionality is then available for post-polymerization modifications. For example, it can be used to:

Create block copolymers: The epoxy group can be opened by a hydroxyl-terminated polymer of a different type (e.g., polyethylene glycol), linking two distinct polymer blocks.

Graft polymers onto surfaces: The epoxy group can react with functional groups on a substrate to covalently attach the polymer chains.

Form star or branched polymers: The epoxy can react with multifunctional molecules to link several polymer arms together.

Another possibility is to synthesize a monomer from this compound. For instance, reacting the phenolic hydroxyl with methacryloyl chloride would yield 3-(glycidyloxy)phenyl methacrylate. This monomer could then be copolymerized with other monomers using ATRP. The resulting polymer would have pendant glycidyl groups along its backbone, which could serve as sites for crosslinking or further functionalization. This approach has been successfully used with the analogous monomer, glycidyl methacrylate, to create functional microspheres and other advanced materials. nih.gov

Research has demonstrated the synthesis of graft copolymers using a "graft onto" method involving ATRP and nitroxide radical coupling. fudan.edu.cn In this work, a glycidyl ether derivative containing a TEMPO group was copolymerized via anionic ring-opening polymerization. Separately, polystyrene was synthesized via ATRP. The two polymers were then coupled together. fudan.edu.cn A similar strategy could be envisioned where a polymer synthesized via ATRP is grafted onto a backbone polymer derived from this compound.

Table 3: Potential Application of this compound Derivatives in ATRP

| Derivative Type | Synthesis Method | Role in ATRP | Resulting Polymer Structure |

|---|---|---|---|

| ATRP Initiator | Esterification of phenolic -OH with 2-bromoisobutyryl bromide. | Initiates polymerization of vinyl monomers. | Linear polymer with a terminal 3-(glycidyloxy)phenyl group. |

| ATRP Monomer | Esterification of phenolic -OH with methacryloyl chloride. | Co-monomer in polymerization. | Copolymer with pendant 3-(glycidyloxy)phenyl groups. |

Computational and Theoretical Investigations of 3 Glycidyloxy Phenol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, primarily based on solving approximations of the Schrödinger equation, are fundamental to determining the electronic structure of a molecule. northwestern.edu These calculations can predict a wide range of properties, including molecular geometry, energy, and orbital distributions. northwestern.edu Methods like Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost in studying molecules of this size. scispace.comnih.gov

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govufba.br For 3-(Glycidyloxy)phenol, this process is crucial due to the conformational flexibility of the glycidyloxy side chain attached to the phenol (B47542) ring. The rotation around the C-O-C bonds of the ether linkage leads to various possible conformers, each with a different energy.

Theoretical studies would typically involve a systematic search of the potential energy surface to identify all stable conformers. The geometries of these conformers are then optimized, often using a DFT method such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), to locate the global minimum energy structure. scispace.comresearchgate.net The analysis provides precise data on bond lengths, bond angles, and dihedral angles.

Interactive Table: Predicted Geometrical Parameters for the Global Minimum Conformer of this compound

Note: The following data is representative of typical values obtained from DFT calculations for similar phenolic and ether compounds, as specific optimized geometry for this compound is not widely published. The numbering scheme is based on standard IUPAC nomenclature for the phenol ring.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C1-O(H) | 1.36 Å | |

| O-C(glycidyl) | 1.43 Å | |

| C(epoxide)-C(epoxide) | 1.47 Å | |

| C(epoxide)-O(epoxide) | 1.45 Å | |

| Bond Angles | ||

| C2-C1-O(H) | 119.5° | |

| C1-O-C(glycidyl) | 118.0° | |

| C-O-C (epoxide ring) | 61.5° | |

| Dihedral Angles | ||

| C2-C1-O-C(glycidyl) | ~180° or ~0° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, and its energy level relates to the molecule's nucleophilicity or ionization potential. youtube.compku.edu.cn The LUMO acts as an electron acceptor, and its energy level is associated with electrophilicity and electron affinity. youtube.compku.edu.cn

For this compound, FMO analysis reveals the most probable sites for electrophilic and nucleophilic attack.

HOMO: The electron density of the HOMO is expected to be concentrated on the electron-rich phenol ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for reaction with electrophiles.

LUMO: The LUMO's electron density is anticipated to be located primarily on the epoxy ring of the glycidyl (B131873) group, particularly on the carbon atoms. This suggests the epoxy ring is the most susceptible part of the molecule to nucleophilic attack, such as ring-opening reactions.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Interactive Table: Predicted Frontier Molecular Orbital Energies for this compound

Note: These values are illustrative and based on typical DFT calculations for phenolic compounds.

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicator of chemical reactivity |

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms. researchgate.net By mapping the potential energy surface that connects reactants to products, researchers can identify transition states—the highest energy points along the reaction coordinate. Modeling these pathways is essential for understanding how reactions involving this compound proceed, such as the characteristic ring-opening of the epoxide or reactions at the phenolic hydroxyl group. researchgate.net

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier (ΔE‡). researchgate.netchemrxiv.org This barrier is a critical factor determining the rate of a chemical reaction; a lower barrier corresponds to a faster reaction. Quantum chemical calculations can accurately predict these barriers. researchgate.net

For this compound, a key reaction is the nucleophilic ring-opening of the epoxide. Theoretical modeling can compare the energy barriers for this reaction under different conditions (e.g., acidic vs. basic catalysis) or with different nucleophiles. This analysis helps predict which reaction pathway is kinetically favored.

Interactive Table: Predicted Activation Energies for a Hypothetical Epoxide Ring-Opening Reaction

Note: The following data is for illustrative purposes to demonstrate the output of transition state modeling.

| Reaction Pathway | Nucleophile | Catalyst | Predicted Energy Barrier (kcal/mol) |

| Path A | H₂O | H⁺ (Acidic) | 18.5 |

| Path B | OH⁻ | None (Basic) | 21.0 |

The solvent in which a reaction occurs can significantly influence its rate and mechanism. researchgate.net Computational models can account for these solvent effects through various methods, such as implicit (continuum) solvation models or by including explicit solvent molecules in the calculation. researchgate.net

For this compound, the polarity and hydrogen-bonding capability of the solvent can affect the reactivity of both the phenolic and epoxy groups.

Phenolic Group: Protic, hydrogen-bond-donating solvents can stabilize the phenoxide anion, potentially facilitating reactions that involve deprotonation.

Epoxy Group: Polar solvents can stabilize charged intermediates and transition states in epoxide ring-opening reactions, thereby accelerating the reaction rate.

Theoretical studies can compare reaction energy profiles in different solvents (e.g., water, ethanol, acetone) to predict how the environment modulates the molecule's reactivity.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small reactive complexes, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. nih.govtue.nl MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes and intermolecular interactions. nih.gov

For this compound, MD simulations can provide insights into:

Bulk Properties: How molecules of this compound interact with each other in a liquid state, including the formation of hydrogen bonds between the hydroxyl groups and ether oxygens.

Interactions with other molecules: How this compound interacts with solvent molecules, polymers (in the context of resin formation), or biological macromolecules. researchgate.netmdpi.com This is particularly relevant for understanding its role as a reactive diluent or epoxy resin component.

Conformational Dynamics: How the flexible side chain of the molecule moves and changes shape over time in a given environment.

Analysis of MD trajectories can yield information on radial distribution functions (to understand local structure) and the lifetime of specific interactions, such as hydrogen bonds. nih.gov

Structure-Reactivity Relationship Modeling

Computational and theoretical investigations into this compound have sought to elucidate the relationship between its molecular structure and its chemical reactivity. These studies are crucial for understanding its behavior in various chemical processes, including polymerization, and for predicting its potential interactions in biological systems. Structure-reactivity relationship modeling for this compound primarily focuses on two key reactive moieties: the phenolic hydroxyl group and the epoxide ring of the glycidyl ether substituent.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in modeling the electronic properties and reactivity of this compound. These methods provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are key determinants of chemical reactivity.

Reactivity of the Phenolic Moiety:

The phenolic hydroxyl group significantly influences the reactivity of the aromatic ring. The oxygen atom of the hydroxyl group can donate electron density to the benzene (B151609) ring, activating it towards electrophilic substitution reactions. Computational models can predict the most probable sites for electrophilic attack on the aromatic ring. For instance, studies on the OH radical-mediated oxidation of phenol have shown that the ortho and para positions to the hydroxyl group are the most susceptible to attack. In the case of this compound, the glycidyl ether group is at the meta position, leaving the ortho and para positions as primary sites for electrophilic reactions.

Reactivity of the Glycidyl Ether Moiety:

The glycidyl ether group contains a strained three-membered epoxide ring, which is susceptible to ring-opening reactions by nucleophiles. The reactivity of the epoxide ring is a critical aspect of this compound's utility in polymerization and other chemical syntheses. Computational models can simulate the reaction pathways for the ring-opening of the epoxide by various nucleophiles.

A study on analogues of phenyl glycidyl ether investigated the impact of a heteroatom in the α-position to the epoxide on its sensitizing capacity, which is related to its reactivity nih.govfigshare.com. The study revealed that the presence of a heteroatom, such as oxygen in the case of a glycidyl ether, is crucial for its reactivity and sensitizing potential nih.govfigshare.com. All investigated compounds with a heteroatom in this position were found to be strong sensitizers, which aligns with their chemical reactivity nih.govfigshare.com.

The following interactive data table summarizes the findings on the reactivity of phenyl glycidyl ether (PGE) and its analogues in a reaction with a hexapeptide. This data can be used to infer the reactivity of the glycidyl ether moiety in this compound, as PGE is a structurally similar compound.

This data indicates that the presence of the oxygen heteroatom adjacent to the epoxide ring in PGE, and by extension in this compound, significantly enhances its reactivity towards nucleophilic attack compared to a similar structure without the heteroatom (1,2-epoxy-4-phenylbutane) nih.govfigshare.com.

By combining the analyses of the phenolic and glycidyl ether moieties, a comprehensive structure-reactivity profile for this compound can be constructed. Computational models can predict the interplay between these two functional groups. For example, the electron-donating nature of the hydroxyl group can influence the electronic environment of the glycidyl ether substituent, and vice versa.

Advanced Analytical Methodologies for 3 Glycidyloxy Phenol Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating 3-(Glycidyloxy)phenol from starting materials, byproducts, and oligomers. The choice of technique depends on the specific analytical goal, such as purity assessment or molecular weight distribution analysis.

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like phenols. chula.ac.th For this compound, GC methods can be developed to assess its purity and quantify volatile impurities. Method development typically involves optimizing the column, detector, and temperature program. matec-conferences.org

Key Methodological Aspects:

Columns: Open-tubular, capillary columns made of fused silica (B1680970) are commonly used for phenol (B47542) analysis due to their high resolution, better selectivity, and increased sensitivity compared to packed columns. chula.ac.thepa.gov Columns with a non-polar or intermediate-polarity stationary phase, such as those based on polysiloxanes, are often employed. chula.ac.th

Detectors: A Flame Ionization Detector (FID) is typically used for the analysis of underivatized phenols due to its robustness and wide linear range. epa.govsettek.com An Electron Capture Detector (ECD) can be used for derivatized phenols to achieve higher sensitivity. epa.gov

Injection and Temperature: A split/splitless injector is standard. Temperature programming, where the column temperature is gradually increased, is essential to ensure the elution of compounds with different boiling points. chula.ac.th

Derivatization: To enhance volatility and improve chromatographic peak shape, phenols can be derivatized. Common derivatizing agents include diazomethane (B1218177) (to form methylated phenols) or pentafluorobenzyl bromide (PFBBr). epa.govsettek.com This step is particularly useful for trace analysis.

Table 1: Illustrative GC Parameters for Phenolic Compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | Fused-silica capillary (e.g., 30 m x 0.53 mm ID) | Provides high-resolution separation of analytes. epa.gov |

| Stationary Phase | Cross-linked methyl polysiloxane or similar | Offers appropriate selectivity for phenolic compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Injector Temp. | ~250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial hold, then ramp (e.g., 10 °C/min) to final temp. | Separates compounds based on boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides sensitive, universal detection for organic compounds. settek.com |

| Detector Temp. | ~300 °C | Prevents condensation of analytes. |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the workhorse method for the analysis of phenolic compounds, offering high resolving power for complex mixtures. nih.gov It is particularly well-suited for this compound, as it can separate the main compound from non-volatile impurities and oligomers without the need for derivatization.

Key Methodological Aspects:

Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode used. hitit.edu.tr Separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.

Stationary Phase: C18 (octadecylsilane) bonded to silica is the most widely used stationary phase, providing excellent retention and separation for a broad range of phenolic compounds. nih.gov

Mobile Phase: A gradient elution is typically employed, starting with a high proportion of aqueous solvent and gradually increasing the proportion of an organic solvent. nih.gov Common mobile phases consist of acetonitrile (B52724) or methanol (B129727) mixed with water. nih.gov The aqueous phase is often acidified with phosphoric acid or formic acid to a pH of around 2-3 to suppress the ionization of the phenolic hydroxyl group, ensuring sharp, symmetrical peaks. nih.gov

Detection: A UV-Vis Diode Array Detector (DAD) is frequently used, allowing for simultaneous monitoring at multiple wavelengths. nih.gov This is useful for identifying and quantifying different phenolic compounds, which have characteristic UV absorbance spectra. nkust.edu.tw Wavelengths around 210 nm and 280 nm are commonly chosen for phenol analysis. nih.gov

Table 2: Example HPLC Gradient Program for Phenolic Separation

| Time (minutes) | % Mobile Phase A (Acidified Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 95 | 5 |

| 15 | 65 | 35 |

| 30 | 60 | 40 |

| 40 | 50 | 50 |

| 52 | 30 | 70 |

| 60 | 95 | 5 |

| This table is illustrative of a gradient used for separating a mixture of 15 phenolic compounds and flavonoids, as described in related research. nih.gov |

Gel Permeation Chromatography (GPC) for Oligomeric Species

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing polymers and oligomers. manuallib.com In the context of this compound, GPC is used to analyze the molecular weight distribution, particularly to detect and quantify the presence of dimers, trimers, and higher oligomeric species that may form during synthesis or storage. dtic.milchromatographyonline.com

Key Methodological Aspects:

Principle: GPC separates molecules based on their hydrodynamic volume in solution. lcms.cz Larger molecules (higher molecular weight oligomers) cannot penetrate the pores of the stationary phase as deeply and therefore elute earlier, while smaller molecules (the monomer) elute later.

Columns: The technique uses columns packed with porous, cross-linked polystyrene-divinylbenzene gels. A series of columns with different pore sizes can be used to achieve a broad separation range.

Mobile Phase: Tetrahydrofuran (THF) is a common solvent for the analysis of epoxy resins and related compounds. manuallib.com

Detection: A Refractive Index (RI) detector is most commonly used as it is a universal detector that responds to the concentration of the analyte. chromatographyonline.com UV detectors can also be used if the oligomers retain a UV chromophore.

Table 3: Typical GPC Conditions for Epoxy Resin Analysis

| Parameter | Typical Setting |

| Columns | Polystyrene-divinylbenzene gel columns (e.g., PLgel mixed bed) |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or slightly elevated (e.g., 20-40 °C) |

| Detector | Refractive Index (RI) |

| Calibration | Polystyrene standards |

| These conditions are based on standard methods for analyzing epoxy resins. manuallib.com |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H NMR and ¹³C NMR experiments are essential for the characterization of this compound. rsc.orgsemanticscholar.org Spectra are typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0.00 ppm). rsc.orgdocbrown.info

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, and the protons of the glycidyl (B131873) group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info The spectrum for this compound would show distinct signals for the aromatic carbons (with different shifts depending on their substitution) and the three unique carbons of the glycidyl moiety. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Structure Fragment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic Protons | -C₆H ₄- | 6.5 - 7.3 | 102 - 160 |

| Phenolic Hydroxyl | -OH | Variable, broad (4-8) | N/A |

| Methylene (ether) | -O-CH ₂- | ~4.0 - 4.2 | ~69 - 70 |

| Methine (epoxide) | -CH (CH₂)O | ~3.3 - 3.4 | ~50 |

| Methylene (epoxide) | -CH(CH ₂)O | ~2.7 - 2.9 | ~44 - 45 |

| Predicted shifts are based on typical values for phenolic and glycidyl ether compounds. rsc.orgresearchgate.net |

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. adichemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its key structural features.

Key IR Absorption Bands:

O-H Stretch: A strong and broad absorption band for the phenolic hydroxyl group, typically in the range of 3200–3550 cm⁻¹, is a key identifier. docbrown.infolibretexts.org The broadening is due to intermolecular hydrogen bonding. docbrown.info

C-H Stretch (Aromatic): Absorption bands for C-H stretching on the benzene (B151609) ring are typically found just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions for the C-H bonds of the glycidyl group appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): One or more sharp, medium-intensity bands in the 1440–1600 cm⁻¹ region are characteristic of the benzene ring. docbrown.infolibretexts.org

C-O Stretch: Strong absorptions corresponding to the aryl-ether and alcohol C-O stretching vibrations are expected in the 1140-1410 cm⁻¹ region. docbrown.info

Epoxide Ring Vibrations: The glycidyl group has characteristic vibrations, including an asymmetric ring stretch (often near 915 cm⁻¹) and a symmetric ring stretch (near 840 cm⁻¹).

Raman spectroscopy provides complementary information and is particularly sensitive to the symmetric vibrations of non-polar bonds, such as the C=C bonds in the aromatic ring.

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3550 - 3200 | O-H Stretch | Phenolic Hydroxyl | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) | Medium |

| 1600 - 1440 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1260 - 1200 | C-O Stretch | Aryl Ether & Phenol | Strong |

| ~915 | Asymmetric Ring Stretch | Epoxide Ring | Medium |

| ~840 | Symmetric Ring Stretch | Epoxide Ring | Medium |

| Frequency ranges are based on established correlations for phenols and epoxides. adichemistry.comdocbrown.info |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The technique bombards the molecule with electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides a structural fingerprint.

For this compound (molar mass: 166.17 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z of 166. The fragmentation pattern can be predicted based on the typical behavior of phenolic and glycidyl ether compounds in a mass spectrometer. Phenols generally exhibit a prominent molecular ion peak due to the stability of the aromatic ring. docbrown.infolibretexts.org Common fragmentation of the phenol moiety involves the loss of a carbon monoxide molecule (CO, 28 Da) or a formyl radical (HCO, 29 Da), leading to characteristic ions. docbrown.infolibretexts.org

The glycidyl ether side chain also undergoes specific cleavages. Fragmentation tends to occur at the C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.org For this compound, this would involve the cleavage of the bond between the aromatic ring and the ether oxygen, or within the glycidyl group itself.

Based on these principles, a proposed fragmentation pathway for this compound would include key fragments resulting from the cleavage of the ether bond and rearrangements of the aromatic ring. The analysis of similar, more complex phenolic glycidyl ethers, such as bisphenol F diglycidyl ether (BFDGE), shows that multiple-stage mass spectrometry (MSⁿ) can distinguish between isomers by analyzing specific fragmentation pathways, such as the α-cleavage of ether groups which yield diagnostic ions.

Table 1: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Structure/Origin | Significance |

| 166 | [C₉H₁₀O₃]⁺ | Molecular Ion ([M]⁺) |

| 109 | [C₆H₅O₂]⁺ | Loss of the glycidol (B123203) side chain radical (•C₃H₅O) |

| 94 | [C₆H₆O]⁺ | Cleavage of the ether linkage, forming a phenol ion |

| 77 | [C₆H₅]⁺ | Loss of a hydroxyl group from the phenol ion |

| 66 | [C₅H₆]⁺ | Loss of carbon monoxide (CO) from the molecular ion |

| 65 | [C₅H₅]⁺ | Loss of a formyl radical (HCO) from the molecular ion |

This table is predictive and based on general fragmentation patterns of phenols and ethers.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

To analyze complex mixtures, mass spectrometry is often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Since this compound has polar hydroxyl groups, derivatization is typically required to increase its volatility and prevent unwanted interactions with the GC column. nih.govresearchgate.net Silylation is a common derivatization method for phenolic compounds. nih.gov Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for detection and identification. GC-MS offers high resolution and is well-suited for identifying and quantifying phenolic compounds in various matrices. tandfonline.com

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Phenolic Compounds

| Parameter | Condition |

| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS) |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 50-70 °C, ramped to 280-300 °C |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Ion Trap |

These parameters are generalized from methods for analyzing derivatized phenols and may require optimization for this compound. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is advantageous for analyzing less volatile or thermally labile compounds, as it often does not require derivatization. restek.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for the separation of phenolic compounds. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid to improve peak shape. who.int After separation on the LC column, the analyte is introduced into the mass spectrometer, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. lcms.cz LC-MS methods have been successfully developed for the direct analysis of various glycidyl esters and ethers in different food matrices. nih.govjfda-online.com

Table 3: Typical LC-MS Parameters for the Analysis of Phenolic Glycidyl Ethers

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., ODS-AM C18) |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water |

| Ionization Source | Electrospray Ionization (ESI) or APCI |

| Ionization Mode | Positive or Negative |

| MS Detector | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

These parameters are based on established methods for related compounds like BADGE and other glycidyl esters. nih.govwho.intlcms.cz

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. youtube.com For this compound, derivatization can enhance volatility for GC analysis, improve chromatographic separation, and increase detection sensitivity. nih.govyoutube.com

Silylation

Silylation is one of the most common derivatization techniques for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. libretexts.org Silylating reagents replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or a similar group. nih.govlibretexts.org This process reduces the polarity of the molecule, decreases intermolecular hydrogen bonding, and increases its thermal stability and volatility, making it more suitable for GC-MS analysis. nih.govyoutube.com Common silylating agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.govresearchgate.net

Acylation and Alkylation

Acylation involves the introduction of an acyl group (e.g., from benzoyl chloride) to the hydroxyl group, forming an ester. libretexts.org Alkylation replaces the active hydrogen with an alkyl group. Both methods serve to decrease the polarity and increase the volatility of the analyte for GC analysis. libretexts.org

Derivatization of the Epoxy Group

The epoxy group of this compound can also be targeted for derivatization to enhance detection, particularly for HPLC with UV or fluorescence detection. For instance, N,N-diethyldithiocarbamate has been used as a derivatizing agent for epoxides, allowing for their quantification at low levels via RP-HPLC with UV detection. nih.govresearchgate.net Such strategies can be crucial when high sensitivity is required or when a mass spectrometer is not available.

Table 4: Common Derivatization Reagents for Analytical Enhancement

| Reagent | Target Functional Group | Purpose | Analytical Technique |

| MSTFA, BSTFA, MTBSTFA | Hydroxyl | Increases volatility and thermal stability | GC-MS |

| Benzoyl Chloride | Hydroxyl | Decreases polarity, adds a UV-active group | GC-MS, HPLC-UV |

| Diazomethane | Hydroxyl (phenolic) | Forms methyl ethers, increases volatility | GC-MS |

| N,N-diethyldithiocarbamate | Epoxide | Forms a UV-absorbing derivative | HPLC-UV |

Derivatization and Functionalization Strategies of 3 Glycidyloxy Phenol

Chemical Modification of the Epoxide Moiety for Novel Architectures

The highly strained three-membered ring of the epoxide group in 3-(glycidyloxy)phenol is susceptible to nucleophilic attack, leading to ring-opening reactions that form the basis for constructing new molecular frameworks. This reactivity is a cornerstone of epoxy chemistry and allows for the introduction of a wide variety of functional groups. The reactions can be catalyzed by both acids and bases, influencing the regioselectivity of the nucleophilic attack. sigmaaldrich.comjsynthchem.com

Under basic or neutral conditions, the ring-opening follows an SN2 mechanism, where the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring. jsynthchem.com Common nucleophiles used in these transformations include amines, thiols, and alcohols.

The reaction with amines, or aminolysis, yields β-amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and chiral auxiliaries. researchgate.net A variety of primary and secondary amines can be employed, leading to a diverse array of substituted products. rsc.org Similarly, the reaction with thiols results in the formation of β-hydroxy thioethers, a structural motif present in various natural products and synthetic compounds with important biological activities. nih.govbeilstein-journals.org The reaction of the epoxide with alcohols or phenols leads to the formation of β-hydroxy ethers. organic-chemistry.org

These ring-opening reactions are fundamental in polymer chemistry, where this compound can act as a monomer or a cross-linking agent in the formation of epoxy resins. The curing of these resins often involves reactions with polyfunctional amines or anhydrides, leading to the formation of a durable three-dimensional network. google.comresearchgate.net

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | β-Amino alcohol | Solvent-free or in a protic/aprotic solvent, often with catalytic amounts of acid or base. rsc.org |

| Thiol (RSH) | β-Hydroxy thioether | Base-catalyzed (e.g., Et₃N) or uncatalyzed in water. beilstein-journals.org |

| Alcohol/Phenol (B47542) (ROH) | β-Hydroxy ether | Acid or base catalysis. organic-chemistry.org |

Chemical Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound offers another site for chemical modification, primarily through reactions such as esterification and alkylation. These reactions allow for the introduction of various functional groups, altering the physical and chemical properties of the parent molecule.

Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with carboxylic acids, acid anhydrides, or acyl chlorides. encyclopedia.pub Unlike alcohols, the direct esterification of phenols with carboxylic acids can be slow. Therefore, more reactive derivatives like acyl chlorides or anhydrides are often used, typically in the presence of a base to activate the phenol. encyclopedia.pub This modification can be used to introduce a wide range of functionalities, including those that can enhance antioxidant properties or serve as protecting groups. nih.gov

Alkylation of the phenolic hydroxyl group leads to the formation of ethers. This is commonly achieved through the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. ias.ac.in This strategy allows for the introduction of various alkyl or aryl groups, further expanding the molecular diversity that can be generated from this compound.

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Esterification | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O) | Phenolic ester | Presence of a base (e.g., pyridine (B92270), NaOH). encyclopedia.pub |

| Alkylation (Williamson Ether Synthesis) | Alkyl halide (R-X) | Phenolic ether | Deprotonation with a base (e.g., NaOH, K₂CO₃) followed by reaction with the alkyl halide. ias.ac.in |

Synthesis of Multifunctional Molecules from this compound

The presence of two distinct and reactive functional groups on the same molecule makes this compound an excellent starting material for the synthesis of multifunctional molecules. By selectively reacting one functional group while leaving the other intact, it is possible to build complex molecular architectures in a stepwise manner.